molecular formula C₁₄¹³C₆H₁₂ B1141397 Benzo[b]fluoranthene CAS No. 1397206-82-4

Benzo[b]fluoranthene

Cat. No. B1141397
M. Wt: 258.27
InChI Key:
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Description

Benzo[b]fluoranthene is a colorless, aromatic hydrocarbon with five fused rings, formed through the incomplete combustion of organic matter. It is found in various sources such as gasoline exhaust, tobacco and cigarette smoke, coal tar, and soot. This compound is primarily used for research purposes and is considered to be a potential human carcinogen (NCI05, 2020).

Synthesis Analysis

Synthesis of benzo[b]fluoranthene involves complex chemical reactions, including Pd-catalyzed cycloadditions and tandem Diels-Alder reaction/dehydrogenation processes. For example, benzo[k]fluoranthene-based linear acenes are synthesized through Pd-catalyzed cycloadditions, yielding moderate to good yields and showcasing the simplicity and efficiency of this method over traditional approaches (Yung-Hua Kung et al., 2010). Similarly, benzo[b]fluoranthenes are produced through a tandem Diels-Alder reaction/dehydrogenation process with fluorene-derived alkenes, yielding 35-87% success rates (Weihua Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of benzo[b]fluoranthene and its derivatives has been extensively studied. For instance, the molecular and crystal structure of 5,10-dimethoxybenzo[j]fluoranthene, a derivative, reveals that the benzo ring is slightly inclined to the fluoranthene moiety, indicating the complex geometric arrangements these compounds can adopt (C. E. Briant et al., 1984).

Chemical Reactions and Properties

Benzo[b]fluoranthene undergoes various chemical reactions, including interactions with atmospheric oxidants like NO₃ radicals. These reactions can lead to the formation of more toxic compounds, emphasizing the compound's reactive nature and environmental impact (Peng Zhang et al., 2014).

Physical Properties Analysis

The physical properties of benzo[b]fluoranthene derivatives, such as their optical absorption and emission characteristics, have been studied for applications in organic light-emitting diodes (OLEDs). The absorption and emission spectra of these compounds are influenced by the substitution of aromatic rings, which significantly alters their photophysical properties (G. Saranya et al., 2011).

Chemical Properties Analysis

The chemical properties of benzo[b]fluoranthene, such as its tumorigenicity and DNA adduct formation, have been explored in various studies. For instance, B[b]F has been shown to induce lung adenomas in mice and is associated with mutations in the Ki-ras oncogene, highlighting its carcinogenic potential (M. Mass et al., 1996).

Scientific Research Applications

  • BbF as an Environmental Carcinogen : BbF is a colorless, aromatic hydrocarbon formed by the incomplete burning of organic matter. It is found in gasoline exhaust, tobacco smoke, coal tar, and soot. BbF is used only for research purposes and is reasonably anticipated to be a human carcinogen (IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, 2020).

  • Metabolism and Metabolites Identification : The metabolism of BbF by rat liver was studied, identifying major metabolites such as hydroxybenzo[b]fluoranthene and dihydrodiol metabolites. This research helps in understanding the biotransformation of BbF in living organisms (Amin, LaVoie, Hecht, 1982).

  • Effects on Female Reproductive System : A study on the effects of BbF on mouse oocyte maturation showed that BbF exposure impairs nuclear and cytoplasmic maturation, leading to mitochondrial dysfunction and early apoptosis. This suggests potential reproductive toxicity in females (Guo et al., 2020).

  • Tumorigenicity Studies : BbF has been investigated for its tumorigenic activity. Studies have shown that it exhibits significant tumorigenic activity, contributing to the understanding of its carcinogenic potential (LaVoie et al., 1987).

  • Cancer Risk Assessment and Guidelines : Research has been conducted to establish guidelines and assess the cancer risk associated with PAHs, including BbF. This involves determining the carcinogenicity of PAHs and their impact on public health (Boström et al., 2002).

  • Transport to Aquatic Organisms : Studies on the uptake of BbF by aquatic worms show that humic acid can enhance the transport of BbF to aquatic organisms. This research provides insight into environmental contamination and bioaccumulation of BbF (ter Laak, Ter Bekke, Hermens, 2009).

  • Oxidative Stress and Apoptosis in Airway Cells : Recent research indicates that BbF induces oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption, highlighting its potential respiratory toxicity (Bao et al., 2023).

  • Use as an Indicator of Airborne PAHs : BbF has been suggested as a potential alternative to Benzo[a]pyrene as an indicator of exposure to airborne PAHs, particularly in the vicinity of Söderberg aluminum smelters (Aubin, Farant, 2000).

Safety And Hazards

Benzo[b]fluoranthene can affect you when breathed in and may be absorbed through the skin7. It is a carcinogen and should be handled with extreme caution7. Contact with Benzo[b]fluoranthene can cause skin and eye irritation7.


properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
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InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
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InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023907
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder.
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Boiling Point

481 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none
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Vapor Pressure

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C
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Product Name

Benzo[b]fluoranthene

Color/Form

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

CAS RN

205-99-2
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Melting Point

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F
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Citations

For This Compound
33,700
Citations
EJ LaVole, S Amin, SS Hecht, K Furuya… - …, 1982 - academic.oup.com
The tumor initiating activities on mouse skin of benzo[b]fluoranthene, (B[b]F), benzo[j]fluoranthene (B[b]F), benzo[k]fluoranthene (B[k]F) and three of their dihydrodiols-9,10-dihydro-9,10-…
Number of citations: 73 academic.oup.com
A Farhadian, S Jinap, A Faridah, ISM Zaidul - Food Control, 2012 - Elsevier
The study was conducted to investigate the effect of marinating on the generation of polycyclic aromatic hydrocarbons (benzo[a]pyrene, benzo[b]fluoranthene and fluoranthene) in …
Number of citations: 147 www.sciencedirect.com
S Amin, EJ LaVoie, SS Hecht - Carcinogenesis, 1982 - academic.oup.com
The metabolism by rat liver 9000 × g supernatant of the environmental carcinogen benzo[b]fluoranthene was investigated. The major metabolites were identified, by comparison to …
Number of citations: 30 academic.oup.com
JAS Costa, ACFS Garcia, DO Santos… - Journal of Sol-Gel …, 2015 - Springer
The mesoporous materials MCM-41 and the functionalized inorganic–organic material p-aminobenzoic acid-MCM-41 (PABA-MCM-41) were used as adsorbents to remove the PAHs …
Number of citations: 33 link.springer.com
M Xiu, L Pan, Q Jin - Ecotoxicology and Environmental Safety, 2014 - Elsevier
The study is aimed at investigating the bioaccumulation and oxidative damage of juvenile scallops (Chlamys farreri) exposed to three selected PAHs: benzo[a]pyrene (BaP), benzo[b]…
Number of citations: 64 www.sciencedirect.com
S Aubin, JP Farant - Journal of the Air & Waste Management …, 2000 - Taylor & Francis
Benzo[b]fluoranthene (B[b]F) was used in relative abundance ratios (RARs), a parameter obtained by dividing the concentration of individual polycyclic aromatic hydrocarbons (PAHs) …
Number of citations: 26 www.tandfonline.com
S Amin, G Balanikas, K Huie, N Hussain… - The Journal of …, 1985 - ACS Publications
A number of fluorine-substituted uracil derivatives show interesting biological activity. For example, 5-fluorouracil derivatives are useful as antitumor agents, and 5-(tri-fluoromethyl) …
Number of citations: 28 pubs.acs.org
S Zhao, Q Bao, G Ma, Y Yao, L Xie, J Xiong - Toxicology in Vitro, 2023 - Elsevier
Exposure to polycyclic aromatic hydrocarbons (PAHs) contributes to the damage of blood-brain barrier. While a number of studies were focused on benzo[a]pyrene, direct effects and …
Number of citations: 2 www.sciencedirect.com
P Zhang, Y Wang, B Yang, C Liu, J Shu - Chemosphere, 2014 - Elsevier
Benzo[b]fluoranthene (B[b]F) and benzo[k]fluoranthene (B[k]F) are widespread priority pollutants of polycyclic aromatic hydrocarbons (PAHs), which can react with atmospheric oxidants …
Number of citations: 12 www.sciencedirect.com
V Branco, B Matos, C Mourato, M Diniz… - Ecotoxicology and …, 2021 - Elsevier
Polycyclic Aromatic Hydrocarbons (PAH) are a class of organic pollutants normally found as mixtures with effects often hard to predict, which poses a major challenge for risk …
Number of citations: 16 www.sciencedirect.com

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